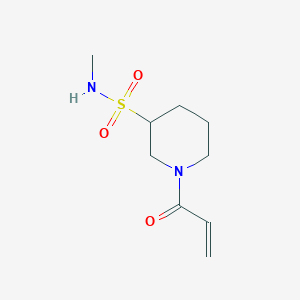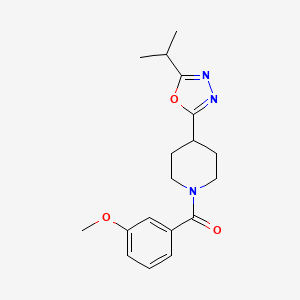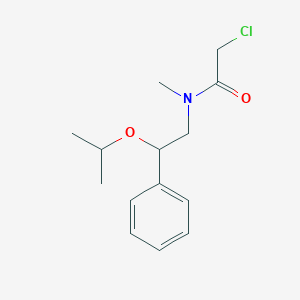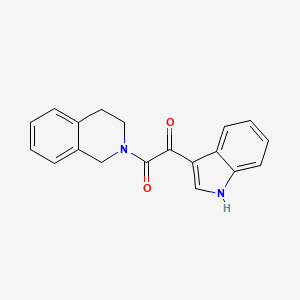
N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide, also known as MPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized through a series of chemical reactions. This compound has been shown to have various biological and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes in the body. Specifically, N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects
N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and improve cognitive function. N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide in lab experiments is its ability to inhibit the activity of COX-2, which makes it a useful tool for studying the role of prostaglandins in various biological processes. However, one limitation of using N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are numerous future directions for research on N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide. One potential area of research is the development of new drugs based on the structure of N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide. Another area of research is the study of the biochemical and physiological effects of N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide in different disease models. Additionally, the development of new synthesis methods for N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide may lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide involves a multi-step process that begins with the reaction of piperidine with acryloyl chloride to form N-acryloylpiperidine. This intermediate is then reacted with methylamine to form N-methyl-N-acryloylpiperidine, which is subsequently converted to N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide through a sulfonation reaction with chlorosulfonic acid. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research has been its use as a potential drug candidate for the treatment of various diseases. N-Methyl-1-prop-2-enoylpiperidine-3-sulfonamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-methyl-1-prop-2-enoylpiperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-3-9(12)11-6-4-5-8(7-11)15(13,14)10-2/h3,8,10H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIHAPRSZPRRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CCCN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acryloyl-N-methylpiperidine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2584128.png)


![N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2584135.png)

![2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2584137.png)



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine](/img/structure/B2584143.png)


![2-[(2-fluorobenzyl)thio]-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2584149.png)
